molecular formula C18H16BrN3O3S B3581354 (2-Bromophenyl)[4-(1,1-dioxido-1,2-benzothiazol-3-yl)piperazin-1-yl]methanone

(2-Bromophenyl)[4-(1,1-dioxido-1,2-benzothiazol-3-yl)piperazin-1-yl]methanone

Cat. No.: B3581354
M. Wt: 434.3 g/mol
InChI Key: LHJABTUBCRHYDP-UHFFFAOYSA-N
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Description

(2-Bromophenyl)[4-(1,1-dioxido-1,2-benzothiazol-3-yl)piperazin-1-yl]methanone is a complex organic compound that features a bromophenyl group, a benzothiazole ring, and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromophenyl)[4-(1,1-dioxido-1,2-benzothiazol-3-yl)piperazin-1-yl]methanone typically involves multi-step procedures. One common approach includes the reaction of 2-bromobenzoyl chloride with 1-(1,1-dioxido-1,2-benzothiazol-3-yl)piperazine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on improving yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

(2-Bromophenyl)[4-(1,1-dioxido-1,2-benzothiazol-3-yl)piperazin-1-yl]methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

(2-Bromophenyl)[4-(1,1-dioxido-1,2-benzothiazol-3-yl)piperazin-1-yl]methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-Bromophenyl)[4-(1,1-dioxido-1,2-benzothiazol-3-yl)piperazin-1-yl]methanone involves its interaction with specific molecular targets such as dopamine and serotonin receptors. The compound acts as an antagonist, blocking the action of these neurotransmitters and thereby exerting its effects . The benzothiazole ring and piperazine moiety are crucial for its binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Bromophenyl)[4-(1,1-dioxido-1,2-benzothiazol-3-yl)piperazin-1-yl]methanone is unique due to the presence of the bromophenyl group, which can undergo various substitution reactions, providing a versatile platform for further chemical modifications. This makes it particularly valuable in medicinal chemistry for the development of new therapeutic agents.

Properties

IUPAC Name

(2-bromophenyl)-[4-(1,1-dioxo-1,2-benzothiazol-3-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrN3O3S/c19-15-7-3-1-5-13(15)18(23)22-11-9-21(10-12-22)17-14-6-2-4-8-16(14)26(24,25)20-17/h1-8H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHJABTUBCRHYDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NS(=O)(=O)C3=CC=CC=C32)C(=O)C4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2-Bromophenyl)[4-(1,1-dioxido-1,2-benzothiazol-3-yl)piperazin-1-yl]methanone
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(2-Bromophenyl)[4-(1,1-dioxido-1,2-benzothiazol-3-yl)piperazin-1-yl]methanone
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(2-Bromophenyl)[4-(1,1-dioxido-1,2-benzothiazol-3-yl)piperazin-1-yl]methanone
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(2-Bromophenyl)[4-(1,1-dioxido-1,2-benzothiazol-3-yl)piperazin-1-yl]methanone
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(2-Bromophenyl)[4-(1,1-dioxido-1,2-benzothiazol-3-yl)piperazin-1-yl]methanone
Reactant of Route 6
(2-Bromophenyl)[4-(1,1-dioxido-1,2-benzothiazol-3-yl)piperazin-1-yl]methanone

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